

Glyceryl Ascorbate: A Comprehensive Technical Guide for Dermatological Research

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Compound of Interest

Compound Name: Glyceryl ascorbate

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Introduction

Glyceryl ascorbate is a novel, water-soluble derivative of vitamin C (ascorbic acid) synthesized by binding ascorbic acid to glycerin.[1][2] This modification addresses the inherent instability of pure ascorbic acid in aqueous solutions and cosmetic formulations, which often leads to discoloration and loss of efficacy.[3][4] By combining the potent dermatological benefits of Vitamin C with the hydrating properties of glycerin, **glyceryl ascorbate** emerges as a highly stable and multifunctional ingredient for dermatological research and product development.[5][6] It offers enhanced moisturizing and antioxidant properties compared to L-ascorbic acid and can improve the appearance of aged or fragile skin.[1][7]

Key advantages of **glyceryl ascorbate** include its high stability in various formulations, including transparent gels, and its non-ionic nature, which prevents viscosity changes in polymer-based systems.[4][5] Furthermore, its derivatives, such as 3-O-Lauryl**glyceryl ascorbate** (VC-3LG) and 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG), have been developed to provide additional benefits, including strengthening the skin's moisture barrier and offering more targeted effects on melanogenesis.[8][9] This guide provides an in-depth overview of the chemical properties, mechanisms of action, and experimental data related to **glyceryl ascorbate** and its derivatives, serving as a resource for researchers and formulation scientists.

Chemical and Physical Properties

Glyceryl ascorbate is synthetically produced by attaching glycerin to ascorbic acid.[1] This structural modification significantly improves its stability against oxidation.[5]

Property	Value	Source
INCI Name	3-Glyceryl Ascorbate, Glycerin, Water	[2] [7]
Appearance	White to almost white powder or crystal; Clear yellowish liquid in solution	[1] [2]
Solubility	Water-soluble	[1] [2]
Molecular Formula	C ₉ H ₁₄ O ₈	[10] [11]
Molecular Weight	250.20 g/mol	[10] [11]
Melting Point	156.0 to 161.0 °C	[1]
Optimal pH Range	3–5	[2] [8]
Typical Use Level	1-10%	[2] [8]

Mechanism of Action in Dermatology

Glyceryl ascorbate shares many of the well-documented benefits of ascorbic acid, including antioxidant effects, collagen synthesis stimulation, and inhibition of melanogenesis, while the glycerin moiety provides additional humectant properties.[\[6\]](#)[\[8\]](#)

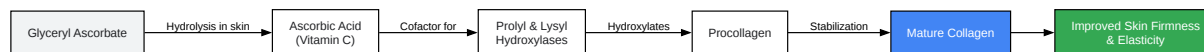
Antioxidant Activity

Like its parent molecule, **glyceryl ascorbate** functions as a potent antioxidant, neutralizing free radicals generated by environmental stressors such as UV radiation.[\[1\]](#)[\[6\]](#) This action helps to prevent premature skin aging and protects against cellular damage.[\[6\]](#) The antioxidant effect can be further enhanced when formulated with other antioxidants like vitamin E.[\[2\]](#)[\[7\]](#)

Collagen Synthesis

Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the stabilization and cross-linking of collagen fibers.[\[12\]](#) By providing a stable source of ascorbic acid to the skin, **glyceryl ascorbate** supports and stimulates the synthesis of

collagen I and III.[13] This leads to improved skin firmness and elasticity, and a reduction in the appearance of fine lines and wrinkles.[6][14]

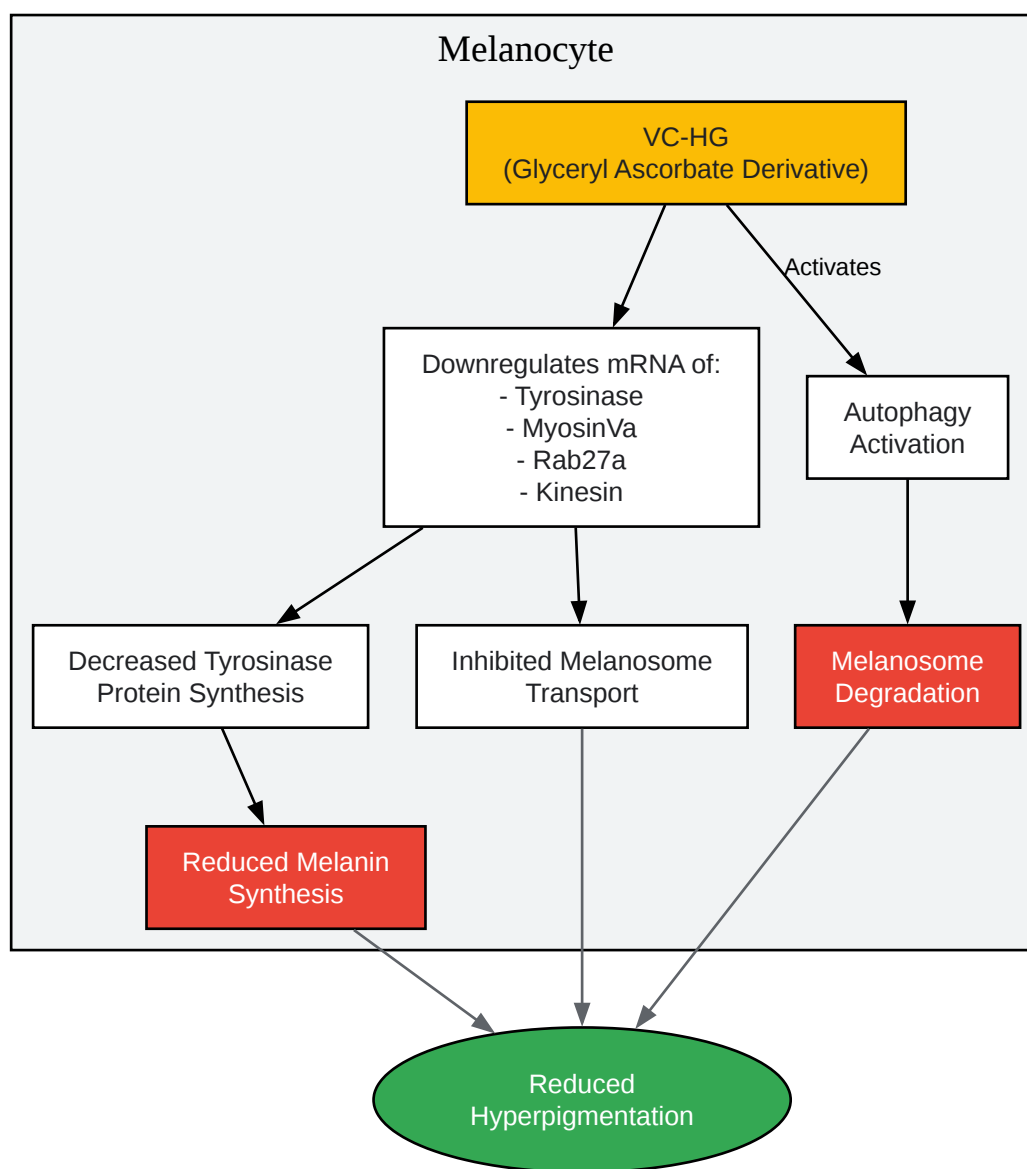


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*Fig. 1: Role of **Glyceryl Ascorbate** in Collagen Synthesis.*

Melanin Inhibition

Glyceryl ascorbate and its derivatives have demonstrated significant efficacy in reducing hyperpigmentation.[5] Their mechanism involves multiple points of intervention in the melanogenesis pathway. Studies using B16 mouse melanoma cells have shown that derivatives like 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) can downregulate the mRNA expression of key melanogenic genes, including tyrosinase (the rate-limiting enzyme in melanin synthesis), MyosinVa, Rab27a, and Kinesin.[9] The downregulation of these latter genes interferes with the transport of melanosomes from melanocytes to keratinocytes.[9][15] Furthermore, VC-HG has been shown to activate the autophagy system in melanocytes, leading to the degradation of accumulated melanosomes.[15][16]



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Fig. 2: Signaling Pathway for Melanogenesis Inhibition by VC-HG.

Moisturizing and Skin Barrier Enhancement

The glycerin component of **glyceryl ascorbate** acts as a humectant, attracting and retaining water in the skin for enhanced hydration.[5] This leads to a moist, comfortable sensory texture in formulations, without the frictional feel sometimes associated with vitamin C.[5] A derivative, 3-O-Lauryl**glyceryl ascorbate** (VC-3LG), has been shown to improve ceramide synthesis, which is crucial for strengthening the skin's barrier function and preventing moisture loss.[1][8] This makes **glyceryl ascorbate** derivatives particularly suitable for sensitive skin.[6]

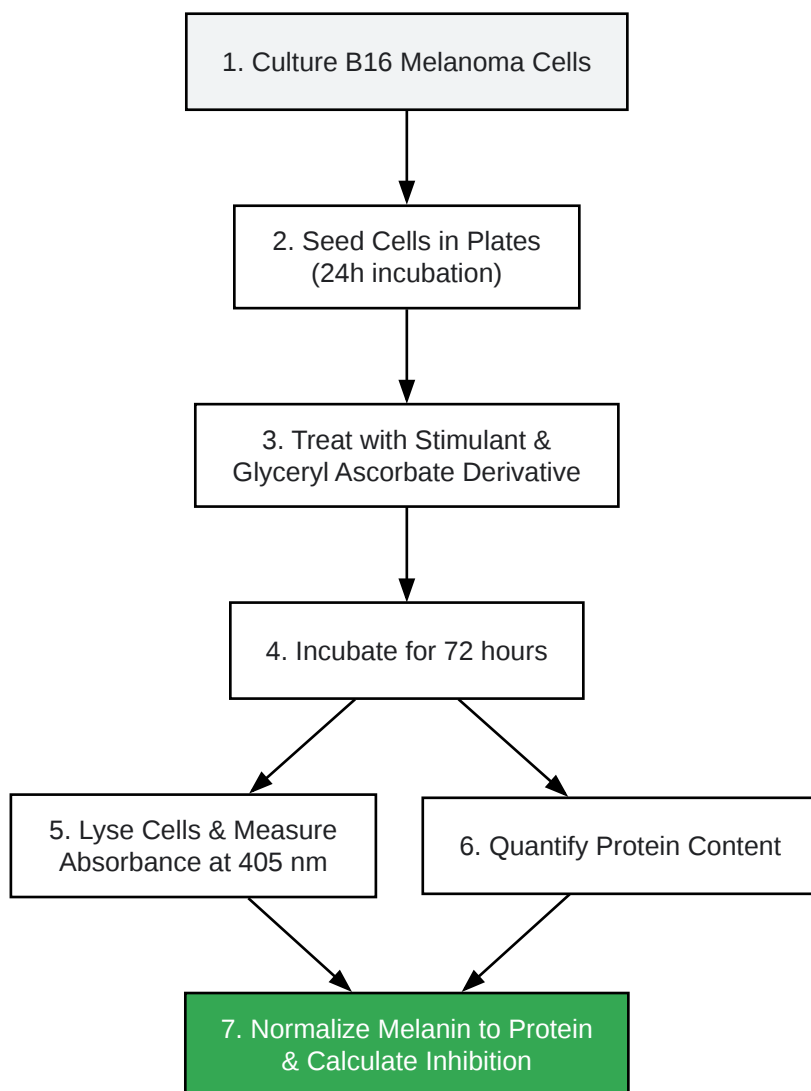
Experimental Protocols and Data

The dermatological effects of **glyceryl ascorbate** and its derivatives have been substantiated through various in vitro and in vivo studies.

Melanogenesis Inhibition Studies

Experimental Protocol: In Vitro Melanogenesis Inhibition Assay

- **Cell Culture:** B16 mouse melanoma 4A5 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
- **Treatment:** Cells are seeded in multi-well plates. After 24 hours, the medium is replaced with fresh medium containing a melanogenesis stimulant (e.g., theophylline) and various concentrations of the test compound (e.g., 3-O-glyceryl-2-O-hexyl ascorbate, VC-HG).
- **Incubation:** The cells are incubated for 72 hours.
- **Melanin Measurement:** After incubation, the cells are washed with PBS and lysed with a sodium hydroxide solution containing DMSO. The melanin content is quantified by measuring the absorbance of the lysate at 405 nm using a microplate reader.
- **Data Analysis:** The melanin content is normalized to the protein content of the cells (determined by a BCA or Bradford assay). The inhibitory activity is calculated relative to the control (stimulant-treated cells without the test compound). IC50 values are determined from the dose-response curve.



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